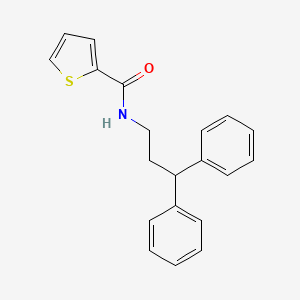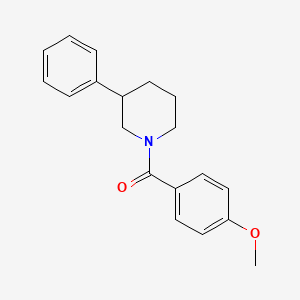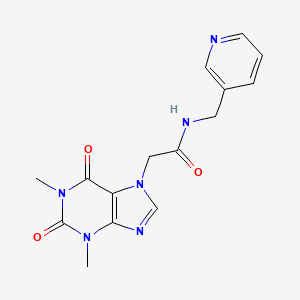
N-(3,3-diphenylpropyl)-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-diphenylpropyl)-2-thiophenecarboxamide is a compound of interest in organic chemistry due to its structural uniqueness and potential for various chemical applications. While the specific research on this compound is limited, related compounds have been synthesized and studied for their chemical and physical properties, providing a basis for understanding its characteristics.
Synthesis Analysis
The synthesis of similar thiophene-based compounds typically involves reactions under Gewald conditions, where 1,5-diketones are transformed into enamines and thioamides. For instance, a related compound, 2-amino-4-(3-oxo-1,3-diphenylpropyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, was synthesized from a 1,5-diketone precursor under these conditions, indicating a pathway that could potentially be applied to synthesize N-(3,3-diphenylpropyl)-2-thiophenecarboxamide (Paul et al., 2013).
Molecular Structure Analysis
The molecular structure of thiophene-based compounds often involves significant intermolecular interactions, as seen in related research. For example, N,N'-diphenylisophthalamide and related compounds have been studied for their crystal chemistry, revealing important intermolecular interactions that stabilize their structure (Malone et al., 1997). These findings suggest that N-(3,3-diphenylpropyl)-2-thiophenecarboxamide may also exhibit complex intermolecular interactions contributing to its stability and physical properties.
Chemical Reactions and Properties
The chemical reactivity of thiophene-based compounds can be diverse, with some showing the ability to form Schiff bases and engage in various organic transformations. For example, the Gewald reaction has been employed to synthesize compounds with thiophene-3-carboxamide structures, which were then further reacted to produce Schiff bases with potential biological activity (Bhattacharjee et al., 2011). This suggests that N-(3,3-diphenylpropyl)-2-thiophenecarboxamide could similarly participate in a variety of chemical reactions, leading to new compounds with interesting properties.
Physical Properties Analysis
The physical properties of thiophene-based amides, such as solubility and crystal structure, are influenced by their molecular interactions. Studies on related compounds have shown that these interactions can significantly affect their solubility, crystal packing, and overall stability, which are crucial for understanding their behavior in different environments (Saeed et al., 2011).
Chemical Properties Analysis
Thiophene-based compounds exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential as ligands in coordination chemistry. The synthesis and study of thiophene-2,5-dicarboxamide derivatives, for example, have revealed their ability to act as anion receptors, indicating the versatility of thiophene-based compounds in chemical applications (Gale et al., 2004).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(3,3-diphenylpropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-20(19-12-7-15-23-19)21-14-13-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18H,13-14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLZGQOQNITSSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-diphenylpropyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[1,3-dimethyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5539964.png)


![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-(2-methyl-1H-imidazol-1-yl)butanamide dihydrochloride](/img/structure/B5539984.png)


![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)

![N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5540049.png)
![N-(3,4-dimethoxybenzyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5540050.png)
![4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B5540058.png)
![4-(2-chlorophenoxy)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5540062.png)
![2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)